![molecular formula C23H30N2O5S2 B15283165 1-{[4-Methoxy-4'-(1-piperidinylsulfonyl)[1,1'-biphenyl]-2-yl]sulfonyl}piperidine](/img/structure/B15283165.png)
1-{[4-Methoxy-4'-(1-piperidinylsulfonyl)[1,1'-biphenyl]-2-yl]sulfonyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-Methoxy-4’-(1-piperidinylsulfonyl)[1,1’-biphenyl]-2-yl]sulfonyl}piperidine is a complex organic compound that features a biphenyl core with methoxy and piperidinylsulfonyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-Methoxy-4’-(1-piperidinylsulfonyl)[1,1’-biphenyl]-2-yl]sulfonyl}piperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Introduction of the methoxy group: This is usually done via methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[4-Methoxy-4’-(1-piperidinylsulfonyl)[1,1’-biphenyl]-2-yl]sulfonyl}piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated biphenyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
1-{[4-Methoxy-4’-(1-piperidinylsulfonyl)[1,1’-biphenyl]-2-yl]sulfonyl}piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-{[4-Methoxy-4’-(1-piperidinylsulfonyl)[1,1’-biphenyl]-2-yl]sulfonyl}piperidine involves its interaction with specific molecular targets. The piperidinylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The biphenyl core provides structural stability and facilitates binding to hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride: Similar biphenyl core with a sulfonyl fluoride group.
(1S)-1-{[(4’-methoxy-1,1’-biphenyl-4-yl)sulfonyl]amino}-2-methylpropylphosphonic acid: Similar biphenyl core with a sulfonylamino group.
Uniqueness
1-{[4-Methoxy-4’-(1-piperidinylsulfonyl)[1,1’-biphenyl]-2-yl]sulfonyl}piperidine is unique due to the presence of both the piperidinyl and sulfonyl groups, which provide specific chemical properties and potential biological activities not found in other similar compounds.
Propriétés
Formule moléculaire |
C23H30N2O5S2 |
|---|---|
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
1-[4-(4-methoxy-2-piperidin-1-ylsulfonylphenyl)phenyl]sulfonylpiperidine |
InChI |
InChI=1S/C23H30N2O5S2/c1-30-20-10-13-22(23(18-20)32(28,29)25-16-6-3-7-17-25)19-8-11-21(12-9-19)31(26,27)24-14-4-2-5-15-24/h8-13,18H,2-7,14-17H2,1H3 |
Clé InChI |
HZMSNIJNDPQKOK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


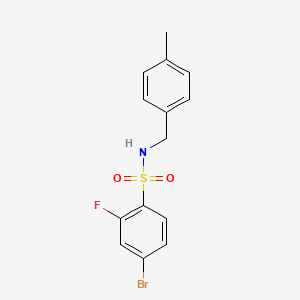
![3-Methoxybenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone](/img/structure/B15283112.png)
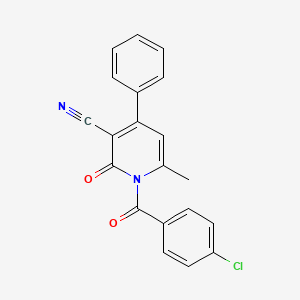
![1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B15283118.png)
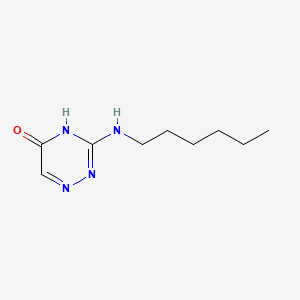
![1-({6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B15283125.png)
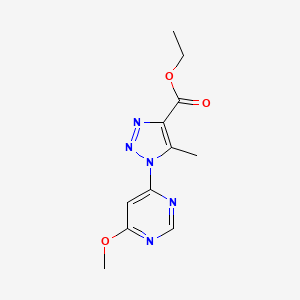
![8-bromo-6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B15283139.png)
![N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide](/img/structure/B15283144.png)
![2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283148.png)
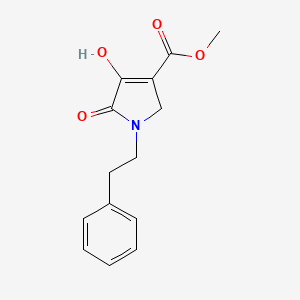
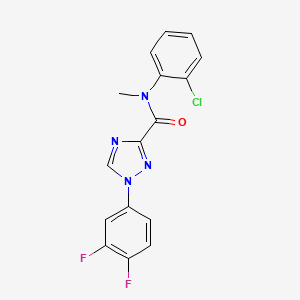
![3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283175.png)
![3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283181.png)
